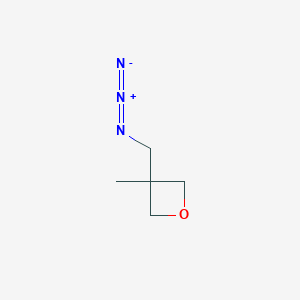

Quinuclidin-3-one oxime hydrochloride

Descripción general

Descripción

Quinuclidin-3-one oxime hydrochloride is a chemical compound related to the quinuclidine family, which is known for its biological activity, particularly in the inhibition of cholesterol biosynthesis. The compound is structurally related to other quinuclidine derivatives that have been studied for their potential as hypocholesterolemic agents and for their interactions with various enzymes and receptors.

Synthesis Analysis

The synthesis of quinuclidine derivatives has been explored in several studies. For instance, novel 3-substituted quinuclidine inhibitors of cholesterol biosynthesis were reported, optimized against oxidosqualene cyclase-lanosterol synthase (OSC) inhibition in vivo . Another study described the regioselective synthesis of quinolin-8-ols and 1,2,3,4-tetrahydroquinolin-8-ols through the cyclization of certain ketone oximes, which could be related to the synthesis of quinuclidin-3-one oxime hydrochloride . Additionally, the synthesis of quinuclidine betaine hydrochloride, which shares a similar quinuclidine core, was characterized by various methods including X-ray diffraction .

Molecular Structure Analysis

The molecular structure of quinuclidine derivatives has been extensively analyzed using various techniques. The crystal and molecular structure of quinuclidine betaine hydrochloride was studied by X-ray diffraction, DFT, FTIR, and NMR methods, providing insights into the hydrogen bonding and molecular conformation . These techniques could similarly be applied to quinuclidin-3-one oxime hydrochloride to determine its molecular structure.

Chemical Reactions Analysis

Quinuclidine derivatives participate in various chemical reactions. The Baylis-Hillman reaction, for example, was found to be catalyzed effectively by quinuclidine-based catalysts, with a correlation between the basicity of the base and reactivity . This suggests that quinuclidin-3-one oxime hydrochloride could also be involved in similar reactions due to its basic nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinuclidine derivatives can be inferred from related compounds. For instance, the study of quinuclidine betaine hydrochloride provided information on its hydrogen bond vibrations through FTIR spectra and its chemical shifts via NMR, which are important aspects of its physical and chemical properties . These properties are crucial for understanding the behavior of quinuclidin-3-one oxime hydrochloride in different environments and could help predict its solubility, stability, and reactivity.

Aplicaciones Científicas De Investigación

Summary of the Application

Quinuclidin-3-one oxime hydrochloride is used in the synthesis of bicyclic oxime ethers. These compounds are important intermediates and building blocks for the synthesis of diverse biologically active compounds .

Methods of Application or Experimental Procedures

Four hydrochloride salts of substituted oximes were synthesized using quinuclidin-3-one and quinuclidin-3-one hydrochloride. Three methods were used for the oxime preparation: classical synthesis in solution, mechanochemical synthesis, and microwave synthesis .

Results or Outcomes

In almost all cases, the conversion to oxime ethers was completed. Reactions were monitored by ATR spectroscopy and the ratios of (E) and (Z) oxime ethers were deduced from 1H NMR data. Several reactions were very rapid (1 min) with 100% conversion and stereospecificity .

2. Antimicrobial Agents

Summary of the Application

Quinuclidin-3-one oxime hydrochloride is used in the synthesis of new and potent quinuclidine-based antimicrobial agents .

Methods of Application or Experimental Procedures

The reaction of quinuclidin-3-one with hydroxylamine hydrochloride and sodium hydroxide was used to prepare the oxime .

Results or Outcomes

All compounds demonstrated potent activity against the tested microorganisms, with the minimum inhibitory concentration (MIC) values ranging from 0.25 to 256.00 µg/mL .

3. Organophosphorus Compounds Poisoning Antidote

Summary of the Application

Quinuclidin-3-one oxime hydrochloride is used in the development of antidotes for organophosphorus compounds (OP) poisoning treatment .

Methods of Application or Experimental Procedures

A library of 14 mono-oxime quinuclidinium-based compounds with alkyl or benzyl substituent were synthesized and characterized in vitro as potential antidotes for OP poisoning treatment .

Results or Outcomes

Out of all 14, oxime Q8 [4-bromobenzyl-3-(hydroxyimino)quinuclidinium bromide] was singled out as having the highest determined overall reactivation rate of approximately 20,000 M −1 min −1 for cyclosarin-inhibited BChE . Furthermore, this oxime in combination with BChE exhibited a capability to act as a bioscavenger of cyclosarin .

4. Synthesis of Diverse Biologically Active Compounds

Summary of the Application

Quinuclidin-3-one oxime hydrochloride is used in the synthesis of diverse biologically active compounds .

Methods of Application or Experimental Procedures

Four hydrochloride salts of substituted oximes were synthesized using quinuclidin-3-one and quinuclidin-3-one hydrochloride .

Results or Outcomes

In almost all cases, the conversion to oxime ethers was completed. Reactions were monitored by ATR spectroscopy and the ratios of (E) and (Z) oxime ethers were deduced from 1H NMR data .

5. Polytopal Rearrangement Governing Stereochemistry of Bicyclic Oxime

Summary of the Application

Quinuclidin-3-one oxime hydrochloride is used in the study of polytopal rearrangement governing stereochemistry of bicyclic oxime .

Methods of Application or Experimental Procedures

Four hydrochloride salts of substituted oximes were synthesized using quinuclidin-3-one and quinuclidin-3-one hydrochloride. Three methods were used for the oxime preparation: classical synthesis in solution, mechanochemical synthesis, and microwave synthesis .

Results or Outcomes

In almost all cases, the conversion to oxime ethers was completed. Reactions were monitored by ATR spectroscopy and the ratios of (E) and (Z) oxime ethers were deduced from 1H NMR data .

6. Development of New BChE-Based Bioscavengers

Summary of the Application

Quinuclidin-3-one oxime hydrochloride is used in the development of new BChE-based bioscavengers .

Methods of Application or Experimental Procedures

A library of 14 mono-oxime quinuclidinium-based compounds with alkyl or benzyl substituent were synthesized and characterized in vitro as potential antidotes for organophosphorus compounds (OP) poisoning treatment .

Results or Outcomes

Out of all 14, oxime Q8 [4-bromobenzyl-3-(hydroxyimino)quinuclidinium bromide] was singled out as having the highest determined overall reactivation rate of approximately 20,000 M −1 min −1 for cyclosarin-inhibited BChE . Furthermore, this oxime in combination with BChE exhibited a capability to act as a bioscavenger of cyclosarin .

Safety And Hazards

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Direcciones Futuras

The work shows alternatives to the classical synthesis of O-substituted oxime ether precursors and highlights the fast reaction rate and stereoselectivity of microwave synthesis as well as the “green” aspects of mechanochemistry . This presents a novel scaffold for the development of new BChE-based bioscavengers .

Propiedades

IUPAC Name |

(NZ)-N-(1-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O.ClH/c10-8-7-5-9-3-1-6(7)2-4-9;/h6,10H,1-5H2;1H/b8-7+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSKIUBQPEHEMAN-USRGLUTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(=NO)C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1/C(=N/O)/C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinuclidin-3-one oxime hydrochloride | |

CAS RN |

76883-37-9 | |

| Record name | NSC83398 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83398 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quinuclidin-3-one oxime hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.246.520 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Allyloxy)phenyl]methanol](/img/structure/B1279152.png)

![(3aR,8aR)-N,N,2,2-Tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B1279168.png)

![(R)-RuCl[(p-cymene)(BINAP)]Cl](/img/structure/B1279170.png)